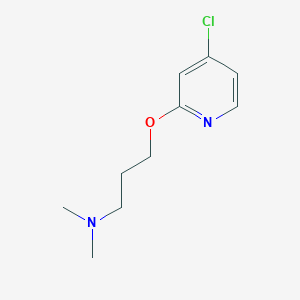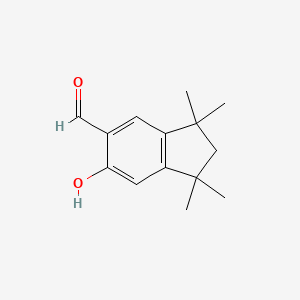
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core with a methyl group at the 4-position and an acetic acid moiety at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the esterification of the corresponding chromen-2-one derivative. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The product is then precipitated and purified through recrystallization from solvents such as acetone and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used.
Major Products Formed
Esterification: Formation of esters such as methyl or ethyl esters.
Oxidation: Formation of carboxylic acids or quinones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its photochemical activity is attributed to the chromen-2-one core, which can undergo light-induced conformational changes and photodimerization . These properties make it useful in the design of photoresponsive materials and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid: Similar structure with a hydroxyl group at the 7-position.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: An ester derivative with a similar chromen-2-one core.
Ethyl 7-hydroxy-4-coumarinacetate: Another ester derivative with a similar core structure.
Uniqueness
2-(4-Methyl-2-oxo-2H-chromen-3-yl)acetic acid is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other coumarin derivatives and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C12H10O4 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2-(4-methyl-2-oxochromen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O4/c1-7-8-4-2-3-5-10(8)16-12(15)9(7)6-11(13)14/h2-5H,6H2,1H3,(H,13,14) |
Clé InChI |
ATLNEJNKEIJQBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=CC=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11886647.png)



![4-Chlorothieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11886670.png)




![3,4-Dihydro[1,4]thiazino[3,4-b]quinazolin-6(1H)-one](/img/structure/B11886705.png)

